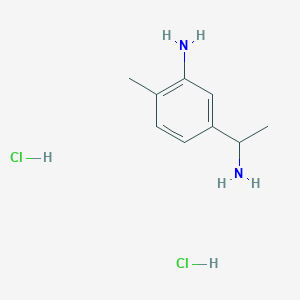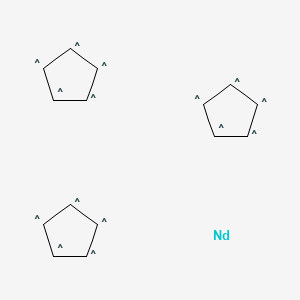
Alpha iso-methyl ionol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of alpha iso-methyl ionol involves a cross-aldol condensation of citral with methyl ethyl ketone . This reaction requires high temperature and strong alkali conditions. The ratio between the n-form and iso-form is controlled to obtain methyl pseudo-ionone, which then undergoes ring formation . Industrial production methods often use a one-pot synthesis approach with different catalysts added step by step to achieve high yield and selectivity .
化学反応の分析
Alpha iso-methyl ionol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Alpha iso-methyl ionol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have explored its role in biological systems, particularly in yeast metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a fragrance in medicinal products.
作用機序
The mechanism of action of alpha iso-methyl ionol involves its interaction with olfactory receptors, which are responsible for detecting scents. The molecular targets include specific receptors in the olfactory system, and the pathways involved are related to signal transduction processes that lead to the perception of smell.
類似化合物との比較
Alpha iso-methyl ionol is unique due to its specific isomeric form and scent profile. Similar compounds include:
Methyl ionone: Another isomer with a slightly different scent.
Beta-ionone: Known for its woody and floral notes.
Gamma-ionone: Has a fruity and floral aroma.
These compounds share similar chemical structures but differ in their olfactory properties and specific applications .
特性
分子式 |
C14H24O |
|---|---|
分子量 |
208.34 g/mol |
IUPAC名 |
(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,12-13,15H,5-6,10H2,1-4H3/b9-8+ |
InChIキー |
WALHLZRJZMVZCZ-CMDGGOBGSA-N |
異性体SMILES |
CCC(/C=C/C1C(=CCCC1(C)C)C)O |
正規SMILES |
CCC(C=CC1C(=CCCC1(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


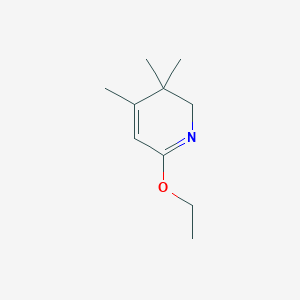
![5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)


![4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one,2-acetyl-7,7-dimethyl-](/img/structure/B13833066.png)
![N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide](/img/structure/B13833072.png)
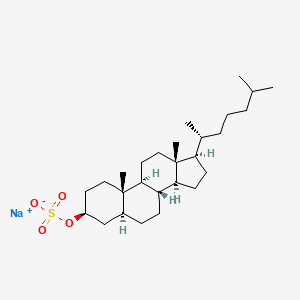
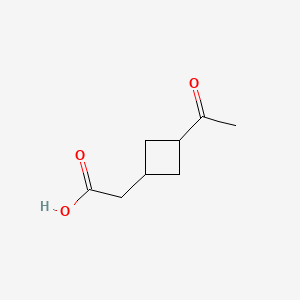
![[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B13833093.png)


